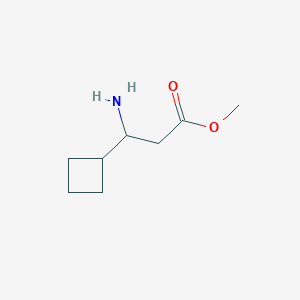

Methyl 3-amino-3-cyclobutylpropanoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-amino-3-cyclobutylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)5-7(9)6-3-2-4-6/h6-7H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONKZIKOKDQSMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Amino 3 Cyclobutylpropanoate and Analogues

Enantioselective and Diastereoselective Synthetic Pathways

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, developing synthetic routes that control the formation of stereocenters is paramount for producing enantiomerically pure β-amino esters. hilarispublisher.comcanberra.edu.au

A robust strategy for controlling stereochemistry involves the temporary attachment of a chiral auxiliary to the substrate. nih.gov This auxiliary directs the stereochemical outcome of a subsequent bond-forming reaction. One of the most effective methods for synthesizing β-amino acids involves the addition of ester enolates to chiral N-tert-butanesulfinyl imines. acs.org This approach provides high yields and diastereoselectivities, and the sulfinyl auxiliary can be readily cleaved under mild acidic conditions. acs.org Other approaches have utilized chiral cyclic 1,2-diols as auxiliaries to guide the stereoselective alkylation of amino acid precursors. jst.go.jp

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product.

C-N Bond Formation: Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds represents a direct method for forming the C-N bond. nih.gov The regioselectivity of the hydrocupration can be controlled by the choice of a chiral ligand, allowing for the formation of β-cuprated species that react with an electrophilic amine source to yield enantioenriched β-amino acid derivatives. nih.gov

C-C Bond Formation: The asymmetric Mannich reaction is a powerful tool for constructing the β-amino ester framework by forming a new C-C and C-N bond, often with high stereocontrol. hilarispublisher.comacs.org Catalytic systems using chiral halonium salts have been developed for the asymmetric Mannich reaction of cyanoesters with ketimines, producing β-amino cyanoesters with contiguous tetrasubstituted carbon centers. beilstein-journals.orgnih.govresearchgate.net These cyanoesters can then be hydrolyzed to the desired carboxylic acid. Another key C-C bond-forming reaction is the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, which can be rendered asymmetric through the use of chiral catalysts. nih.govorganic-chemistry.org

When a synthesis produces a racemic or diastereomeric mixture, separation techniques are required to isolate the desired enantiomer. While asymmetric synthesis is often preferred, racemic resolution remains a vital and efficient strategy. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for separating enantiomers. Glycopeptide selectors, such as Vancomycin, can be used either as the CSP or as a chiral mobile phase additive (CMPA) to resolve enantiomers of aromatic amino acids. nih.gov Other effective CSPs include those based on cyclodextrins, which can discriminate between enantiomers through inclusion complexation. rsc.orgsigmaaldrich.com

Advanced Separation Techniques: More recent developments include the use of traveling wave ion mobility-mass spectrometry (TWIM-MS). This technique can differentiate enantiomers of aromatic amino acids by forming diastereomeric complexes with a chiral reference compound, such as D-proline, and a copper(II) ion. rsc.org

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. nih.gov They offer advantages in terms of step economy, reduced waste, and operational simplicity.

The Mannich reaction is a classic three-component reaction that can be used to synthesize β-amino esters by combining an aldehyde, an amine, and a silyl (B83357) ketene (B1206846) acetal. organic-chemistry.org A zinc-mediated carbonyl alkylative amination has also been developed as a multicomponent process, which leverages the addition of neutral alkyl radicals to iminium ion electrophiles. acs.org For the synthesis of the precursor β-amino acid, the Strecker reaction, which combines an aldehyde, an amine, and cyanide, is one of the oldest and most fundamental MCRs. nih.gov Novel MCRs are continuously being developed, such as a metal-free, three-component reaction of imines, nitriles, and arynes to generate chiral β-aminonitriles, which are direct precursors to β-amino acids. nih.gov

Optimization of Reaction Conditions for Yield and Purity

The success of a synthetic route often depends on the careful optimization of reaction conditions to maximize yield and purity while minimizing side products. This involves systematically varying parameters such as solvent, temperature, catalyst loading, and reaction time.

In the development of catalytic asymmetric reactions, screening different catalysts and ligands is crucial. For instance, in the asymmetric Mannich reaction catalyzed by chiral halonium salts, it was found that a bromonium salt catalyst was optimal for enantioselectivity, while an iodonium (B1229267) salt catalyst provided superior diastereoselectivity. beilstein-journals.orgresearchgate.net Similarly, in a zinc-mediated multicomponent reaction, the use of a weaker Lewis acid like TMSCl was required to achieve optimal yields when the aldehyde component contained an electron-rich π-system. acs.org The development of "one-pot" processes, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, represents a significant optimization that improves efficiency and reduces waste. google.com

Table 2: Example of Catalyst Screening for Asymmetric Mannich Reaction

| Catalyst (1 mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Bromonium Salt 9a | Toluene | 24 | 83 | 53:47 | 77 |

| Iodonium Salt 9b | Toluene | 24 | 93 | 66:34 | 60 |

| Chloronium Salt 9c | Toluene | 24 | 14 | 55:45 | 13 |

Data adapted from a representative asymmetric Mannich reaction to form a β-amino cyanoester. beilstein-journals.org

Chemical Transformations and Reactivity Profiles of Methyl 3 Amino 3 Cyclobutylpropanoate

Reactions at the Amine Functionality

The primary amine group in Methyl 3-amino-3-cyclobutylpropanoate is a nucleophilic center that readily participates in a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Acylation, Sulfonylation, and Alkylation Reactions

The amine functionality can be readily acylated, sulfonated, and alkylated to yield a range of N-substituted derivatives. These reactions are fundamental in modifying the compound's properties for various applications.

Acylation of the primary amine with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. This reaction is a common strategy for the synthesis of amides.

Sulfonylation with sulfonyl chlorides, typically in the presence of a base like pyridine (B92270) or triethylamine, yields N-sulfonylated products. This transformation is crucial for the preparation of sulfonamides.

Alkylation of the amine can be achieved with various alkylating agents. A notable example is the nucleophilic aromatic substitution reaction with activated heterocyclic systems. For instance, the reaction of this compound with 2,4-dichloro-5-fluoropyrimidine (B19854) in the presence of a base like diisopropylethylamine (DIPEA) leads to the substitution of one of the chlorine atoms on the pyrimidine (B1678525) ring. google.com

Table 1: Representative Acylation, Sulfonylation, and Alkylation Reactions

| Reaction Type | Reagent Example | Product Structure |

| Acylation | Acetyl chloride | |

| Sulfonylation | Benzenesulfonyl chloride | |

| Alkylation | 2,4-Dichloro-5-fluoropyrimidine |

Formation of Amides, Ureas, and Carbamates

The nucleophilic nature of the amine group allows for its conversion into amides, ureas, and carbamates, which are important functional groups in medicinal chemistry and materials science.

Amide formation , as mentioned in the acylation section, is a key reaction. The direct coupling of the amine with a carboxylic acid can also be achieved using standard peptide coupling reagents.

Urea formation can be accomplished by reacting the amine with an isocyanate. This reaction typically proceeds readily without the need for a catalyst.

Carbamate formation is a widely used method for protecting the amine group. A common reagent for this purpose is di-tert-butyl dicarbonate (B1257347) (Boc₂O), which reacts with the amine in the presence of a base to form the N-Boc protected derivative. wikipedia.orgchemicalbook.comchemicalbook.comnih.gov This protecting group can be subsequently removed under acidic conditions. wikipedia.org

Table 2: Formation of Amides, Ureas, and Carbamates

| Functional Group | Reagent Example | Product Structure |

| Amide | Propionic acid / coupling agent | |

| Urea | Phenyl isocyanate | |

| Carbamate | Di-tert-butyl dicarbonate (Boc₂O) |

Cyclization Reactions Towards Nitrogen-Containing Heterocycles

The bifunctional nature of this compound, possessing both an amine and an ester group, makes it a potential precursor for the synthesis of various nitrogen-containing heterocycles. While specific examples for this exact molecule are not prevalent in the literature, analogous β-amino esters are known to undergo intramolecular cyclization reactions to form lactams (cyclic amides).

For instance, upon activation of the ester group or under thermal conditions, the amine could potentially attack the ester carbonyl to form a six-membered dihydropyrimidinone ring system, although this would likely require specific reaction conditions.

Transformations of the Ester Group

The methyl ester functionality of this compound is susceptible to transformations such as hydrolysis and transesterification.

Hydrolysis to Carboxylic Acids

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-3-cyclobutylpropanoic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and a miscible organic solvent, is a common method. Acid-catalyzed hydrolysis can also be employed. The resulting carboxylic acid is a valuable building block for further synthetic modifications. The reverse reaction, the esterification of 3-amino-3-cyclobutylpropanoic acid to the methyl ester, is documented in the patent literature, often using reagents like thionyl chloride in methanol (B129727). google.com

Table 3: Hydrolysis of the Ester Group

| Reaction | Reagents | Product |

| Basic Hydrolysis | LiOH, H₂O/THF | 3-Amino-3-cyclobutylpropanoic acid |

| Acidic Hydrolysis | HCl, H₂O | 3-Amino-3-cyclobutylpropanoic acid |

Transesterification Processes for Alternative Ester Formation

Transesterification of the methyl ester can be achieved by reacting it with a different alcohol in the presence of a suitable catalyst. This process allows for the synthesis of other esters of 3-amino-3-cyclobutylpropanoic acid. While specific examples for this substrate are not detailed in the literature, general methods for the transesterification of β-amino esters are known and applicable. nih.gov Catalysts for such transformations can range from acids and bases to organometallic complexes. nih.gov This reaction is particularly useful when a different ester, such as an ethyl or benzyl (B1604629) ester, is required for subsequent synthetic steps or to modify the physical properties of the molecule.

Table 4: Transesterification for Alternative Ester Formation

| Reactant Alcohol | Catalyst Example | Product Ester |

| Ethanol | Acid or Base | Ethyl 3-amino-3-cyclobutylpropanoate |

| Benzyl alcohol | Acid or Base | Benzyl 3-amino-3-cyclobutylpropanoate |

Reduction Reactions to Corresponding Alcohols and Amines

The chemical reactivity of this compound is characterized by the transformations of its two primary functional groups: the methyl ester and the primary amine. Reduction reactions selectively targeting the ester group can yield the corresponding primary alcohol, while the amino group can conceptually be derived from a reductive process.

The ester functionality of this compound can be readily reduced to the corresponding primary alcohol, (3-Amino-3-cyclobutyl)propan-1-ol. This transformation is typically achieved using powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester, followed by a second hydride addition after the departure of the methoxy (B1213986) group. The primary amine on the cyclobutane (B1203170) ring is generally stable under these conditions.

Table 1: Representative Conditions for Ester Reduction

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0°C to room temperature | (3-Amino-3-cyclobutyl)propan-1-ol |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, THF | -78°C to 0°C | (3-Amino-3-cyclobutyl)propan-1-ol |

While direct reduction of the ester to an amine is not a standard transformation, the synthesis of the parent compound can be viewed in the context of reductive amination. Reductive amination is a versatile method for forming amines from carbonyl compounds. masterorganicchemistry.com In a hypothetical retrosynthetic sense, the amino group at the C3 position could be installed by the reductive amination of a corresponding keto-ester, followed by reduction of the newly formed imine or enamine. This two-step, one-pot process often employs reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the initial carbonyl group. masterorganicchemistry.com

Reactivity of the Cyclobutyl Ring System

The cyclobutane ring, a key structural feature of the molecule, possesses inherent ring strain of approximately 26 kcal/mol, which significantly influences its reactivity. chemistrysteps.com This strain makes the ring susceptible to reactions that either relieve this strain or introduce further functionality.

Ring Functionalization and Derivatization

The functionalization of the cyclobutane ring itself, particularly at the C-H bonds, presents a modern avenue for creating derivatives. mdpi.comnih.gov While the parent molecule has not been the specific subject of such studies, general methodologies for cyclobutane C-H functionalization are applicable. These reactions often rely on transition-metal catalysis to activate the otherwise inert C-H bonds. acs.org For instance, palladium-catalyzed reactions have been shown to be highly effective for the arylation of C(sp³)–H bonds in cyclobutane systems, often directed by a nearby functional group. acs.org Given the presence of the amino and ester groups in this compound, these could potentially serve as directing groups to achieve site-selective functionalization.

Organocatalysis also offers a metal-free approach to functionalizing cyclobutane rings, for example, through SOMO (Singly Occupied Molecular Orbital) catalysis for α-alkylation of cyclobutanones. mdpi.com Such strategies could be adapted to derivatives of the title compound.

Table 2: Potential Strategies for Cyclobutyl Ring Functionalization

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Potential Product |

|---|---|---|---|

| C-H Arylation | Palladium(II) acetate, Directing Group | C2 or C3 position | Aryl-substituted cyclobutane derivative |

| C-H Olefination | Palladium(II) acetate, Ligand | C2 or C3 position | Alkenyl-substituted cyclobutane derivative |

| Radical Halogenation | N-Bromosuccinimide (NBS), Light | C2 or C3 position | Bromo-substituted cyclobutane derivative |

Potential for Ring Expansion or Contraction Reactions

The inherent strain of the cyclobutane ring makes it a candidate for rearrangement reactions that lead to less strained cyclic systems. chemistrysteps.commasterorganicchemistry.com Ring expansion to a five-membered cyclopentane (B165970) ring is a common transformation, often proceeding through a carbocation intermediate. chemistrysteps.comwikipedia.org For this compound, treatment with a diazotizing agent (e.g., nitrous acid) could convert the primary amine into a diazonium salt. Loss of nitrogen gas (N₂) would generate a secondary carbocation on the cyclobutane ring. This unstable intermediate could then undergo a 1,2-alkyl shift, leading to a ring-expanded and more stable cyclopentyl carbocation. masterorganicchemistry.comwikipedia.org Subsequent reaction with a nucleophile, such as water, would yield a cyclopentanol (B49286) derivative.

Ring contraction to a cyclopropane (B1198618) derivative is also mechanistically plausible, although generally less common than expansion. The Demyanov rearrangement, for instance, can yield a mixture of ring-expanded and ring-contracted products from an aminocyclobutane precursor. wikipedia.org The reaction proceeds via an equilibrating mixture of carbocations. wikipedia.org

Table 3: Potential Ring Rearrangement Reactions

| Reaction Type | Key Intermediate | Driving Force | Potential Product |

|---|---|---|---|

| Ring Expansion | Secondary cyclobutyl carbocation | Relief of ring strain (cyclobutane → cyclopentane) | Cyclopentanol or cyclopentene (B43876) derivative |

| Ring Contraction | Secondary cyclobutyl carbocation | Rearrangement to a stabilized cyclopropylcarbinyl cation | Cyclopropylmethanol derivative |

Olefinic Transformations and Michael Additions (if applicable to unsaturated derivatives)

While this compound itself is saturated, its synthesis and derivatization are closely linked to the chemistry of unsaturated cyclobutane precursors, namely cyclobutene (B1205218) derivatives. The transformations of these olefins are crucial for constructing the substituted cyclobutane core.

A primary method for accessing functionalized cyclobutanes is the Michael addition to cyclobutene-1-carboxylic acid esters or amides. chemistryviews.orgnih.gov This reaction involves the conjugate addition of a nucleophile to the electron-deficient double bond of the cyclobutene ring. Recently, highly diastereoselective and enantioselective sulfa-Michael additions of thiols to cyclobutene derivatives have been developed using organocatalysts, yielding thio-substituted cyclobutanes with excellent stereocontrol. nih.govrsc.org Similarly, aza-Michael additions can be employed to introduce nitrogen nucleophiles, providing a direct route to β-amino cyclobutane structures. chemistryviews.org

Furthermore, the fundamental construction of the cyclobutane ring often relies on [2+2] photocycloaddition reactions between two olefin units. acs.orgacs.org This powerful reaction can be used to form the four-membered ring from simpler, readily available alkenes, establishing the core skeleton that can then be further modified to produce compounds like this compound.

Table 4: Michael Additions on Unsaturated Cyclobutene Derivatives

| Nucleophile | Catalyst/Conditions | Substrate | Product Type |

|---|---|---|---|

| Thiol (R-SH) | DBU or Chiral Squaramide | Cyclobutene-1-carboxylate | trans-2-Thio-cyclobutanecarboxylate nih.govrsc.org |

| Benzoxazolone | DMAP | Cyclobutene-1-carboxylic acid | trans-β-N-Heterocyclic cyclobutane carboximide chemistryviews.org |

| Nitroalkanes | Chiral Squaramide | β,γ-Unsaturated Amide | Substituted cyclobutane with four stereocenters researchgate.net |

Structural and Conformational Analysis of Methyl 3 Amino 3 Cyclobutylpropanoate

Conformational Preferences of the Cyclobutyl Ring and Propanoate Chain

The conformational landscape of Methyl 3-amino-3-cyclobutylpropanoate is primarily determined by the puckering of the cyclobutyl ring and the rotational freedom of the propanoate chain.

The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to alleviate torsional strain that would arise from eclipsing interactions between adjacent hydrogen atoms in a flat structure. masterorganicchemistry.comyoutube.com This puckering results in a dynamic equilibrium between two equivalent "butterfly" conformations. The substituents on the ring can occupy either axial or equatorial-like positions, with the bulkier 3-amino-3-methylpropanoate group preferentially occupying the equatorial position to minimize steric hindrance.

Analysis of Stereoisomeric Forms and Their Rotational Barriers

This compound possesses a chiral center at the carbon atom of the cyclobutyl ring that is bonded to the amino group and the propanoate side chain. This gives rise to the existence of two enantiomers: (R)-Methyl 3-amino-3-cyclobutylpropanoate and (S)-Methyl 3-amino-3-cyclobutylpropanoate. These stereoisomers are non-superimposable mirror images of each other. libretexts.orgdocbrown.info

Advanced Spectroscopic Characterization for Conformational Elucidation

To experimentally probe the conformational preferences and dynamics of this compound, advanced spectroscopic techniques are indispensable.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for studying dynamic processes such as conformational exchange. rsc.orgnih.gov By recording NMR spectra at different temperatures, it is possible to slow down the interconversion between different conformers on the NMR timescale. This can lead to the decoalescence of signals, allowing for the direct observation and quantification of individual conformers and the determination of the energy barriers between them. For instance, the signals of the axial and equatorial protons on the cyclobutyl ring, which are averaged at room temperature, may become distinct at lower temperatures.

Chiroptical spectroscopy , which includes techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), is particularly suited for the analysis of chiral molecules. mdpi.comnih.govrsc.org These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of the chiral center and to study the conformational equilibria of the molecule in solution. Theoretical calculations of the chiroptical spectra for different low-energy conformers can be compared with experimental data to identify the predominant solution-state conformation.

Hydrogen Bonding and Other Intramolecular Interactions

Intramolecular interactions play a significant role in stabilizing specific conformations of this compound. The most important of these is the potential for intramolecular hydrogen bonding between the amino group (-NH2) and the carbonyl oxygen of the ester group (C=O). ustc.edu.cnnih.gov

The formation of an intramolecular hydrogen bond would result in a cyclic-like conformation. The stability of such a hydrogen bond depends on the length and flexibility of the chain connecting the donor and acceptor groups. ustc.edu.cn In the case of a β-amino ester like this compound, the formation of a six-membered ring through hydrogen bonding is plausible and would significantly influence the conformational preference of the propanoate chain. The presence of such an interaction can be detected spectroscopically, for example, by a characteristic downfield shift of the N-H proton signal in the ¹H NMR spectrum and a red shift of the C=O stretching frequency in the infrared spectrum.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. niscpr.res.in By solving approximations of the Schrödinger equation, DFT can determine electron distribution, orbital energies, and reactivity indicators. For Methyl 3-amino-3-cyclobutylpropanoate, a typical DFT study, perhaps using the B3LYP functional with a basis set like 6-31G(d,p), would yield fundamental data on its chemical nature. researchgate.net

The key outputs of such calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity; a larger gap suggests higher stability. mdpi.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. niscpr.res.inmdpi.com For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen of the amino group, indicating their role as hydrogen bond acceptors or sites for electrophilic attack. Positive potential (blue) would be expected around the amine hydrogens, marking them as hydrogen bond donors.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). This data helps predict how the molecule will behave in a chemical reaction. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties and Reactivity Descriptors Calculated at the B3LYP/6-31G(d,p) level of theory. Values are representative for this class of molecule.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest energy electrons; relates to electron-donating ability. |

| LUMO Energy | 0.5 eV | Energy of the lowest energy empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | Indicates high kinetic stability and low reactivity. mdpi.com |

| Electronegativity (χ) | 3.15 eV | Measures the power of the molecule to attract electrons. |

| Chemical Hardness (η) | 3.65 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.36 eV | Quantifies the ability to accept electrons. |

Molecular Dynamics Simulations for Conformational Dynamics and Solution Behavior

While quantum calculations often focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a detailed picture of conformational changes and interactions with the environment, such as a solvent. nih.govarxiv.org

For this compound, an MD simulation would be crucial for understanding two key structural features: the puckering of the cyclobutane (B1203170) ring and the rotational flexibility of the propanoate side chain. nih.govnih.gov The cyclobutane ring is not planar and exists in a puckered conformation, which influences the spatial orientation of the substituents. nih.gov MD simulations can track the transitions between different puckered states.

Furthermore, the simulation can explore the full conformational space of the molecule by sampling the various dihedral angles of the backbone. nih.gov By running the simulation in a solvent box (e.g., water), one can observe how solvent molecules interact with the amine and ester groups, influencing which conformations are most stable in solution. The results of an MD simulation are often analyzed to identify the most populated conformational clusters and the energy barriers between them. nih.gov

Table 2: Representative Conformational Analysis from a Simulated Trajectory Data is illustrative of typical results from an MD simulation, showing the relative stability of different conformers.

| Conformer ID | Key Dihedral Angle(s) | Relative Potential Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | anti | 0.00 | 65% |

| 2 | gauche (+) | 1.25 | 15% |

| 3 | gauche (-) | 1.30 | 14% |

| 4 | eclipsed | 4.50 | <1% |

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)

Computational methods can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org This is particularly useful for confirming chemical structures or assigning signals in complex experimental spectra. The process typically involves a two-step approach: first, a thorough conformational search (often using MD or a method like LowModeMD) is performed to identify all significant low-energy conformers. nih.gov

Second, for each significant conformer, the magnetic shielding tensors are calculated using a quantum mechanical method like DFT. cam.ac.uk The final predicted chemical shift for each nucleus is a Boltzmann-averaged value over all contributing conformers. cam.ac.uk This approach accounts for the fact that the experimentally observed spectrum is an average over the different shapes the molecule adopts at room temperature. For this compound, this would provide predicted ¹H and ¹³C chemical shifts for the unique atoms in the cyclobutyl ring, the propanoate chain, and the methyl ester group. rsc.orgnih.gov

Table 3: Illustrative Predicted NMR Chemical Shifts (¹H and ¹³C) Values are representative predictions relative to a standard (e.g., TMS) and are based on methodologies for similar amino acid esters.

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -OCH₃ | 3.65 | 52.5 |

| -C=O | - | 173.0 |

| -CH₂- (propanoate) | 2.50 | 40.5 |

| -CH- (chiral center) | 3.40 | 55.0 |

| -NH₂ | 1.80 | - |

| Cyclobutyl CH | 2.10 - 2.30 | 30.0 |

| Cyclobutyl CH₂ | 1.80 - 2.00 | 18.5 |

Ligand-Receptor Docking Simulations for Scaffold Probing

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). youtube.com While often used in drug discovery to predict binding affinity, docking simulations are fundamentally about exploring the chemical and steric complementarity between two molecules.

For this compound, docking simulations can probe how its distinct chemical features interact with a hypothetical binding pocket. The goal is to understand the nature of the non-covalent interactions. youtube.com The simulation would attempt to fit the molecule into the site, scoring different poses based on the quality of these interactions.

Key interactions for this molecule would include:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen atom can act as hydrogen bond acceptors. These groups could form strong interactions with polar amino acid residues like arginine, asparagine, or tyrosine. nih.gov

Van der Waals Interactions: The non-polar cyclobutyl ring serves as a hydrophobic feature. In a binding pocket, it would preferentially interact with non-polar amino acid residues such as valine, leucine, or phenylalanine, contributing to binding through favorable van der Waals forces. nih.gov

Electrostatic Interactions: The partial charges on the ester and amine groups would have favorable electrostatic interactions with charged or polar residues in the receptor.

Table 4: Potential Chemical Interactions Identified via Docking Simulation This table illustrates the types of non-covalent interactions that could be predicted for the molecule's functional groups within a hypothetical receptor active site.

| Functional Group of Ligand | Potential Interacting Residue (Receptor) | Type of Chemical Interaction |

|---|---|---|

| Amino Group (-NH₂) | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor), Salt Bridge |

| Carbonyl Oxygen (C=O) | Arginine, Serine, Tyrosine | Hydrogen Bond (Acceptor) |

| Cyclobutyl Ring | Leucine, Isoleucine, Phenylalanine | Van der Waals / Hydrophobic Interaction |

| Ester Group | Polar Residues | Dipole-Dipole Interaction |

Applications As a Synthetic Building Block and Molecular Scaffold

Incorporation into Peptide Mimetic Architectures

The primary amino and carboxylate functionalities of methyl 3-amino-3-cyclobutylpropanoate allow for its direct incorporation into peptide chains using standard peptide synthesis protocols. masterorganicchemistry.comyoutube.com In this context, it functions as a peptidomimetic, a compound that mimics the structure and function of natural peptides but with enhanced stability or modified biological activity.

The inclusion of this cyclobutyl-containing β-amino acid can induce specific secondary structures, such as β-turns, in the resulting peptide chain. nih.govresearchgate.net β-turns are critical structural motifs in many biologically active peptides and proteins, often mediating molecular recognition events. The constrained nature of the cyclobutyl ring helps to pre-organize the peptide backbone into a specific conformation, reducing the entropic penalty upon binding to a biological target. nih.gov This conformational restriction is a key strategy in designing potent and selective peptide-based therapeutics.

Researchers have explored the use of various conformationally restricted amino acids, including those with cyclobutane (B1203170) rings, to create peptidomimetics that are resistant to enzymatic degradation by proteases, a common limitation of natural peptide drugs. nih.govnih.gov The unnatural structure of the cyclobutyl β-amino acid is not recognized efficiently by proteases, leading to a longer biological half-life.

Utility in the Construction of Complex Organic Molecules and Natural Product Analogues

Beyond peptidomimetics, this compound is a versatile intermediate for synthesizing more complex organic molecules and analogues of natural products. rsc.org The cyclobutane ring is a structural feature found in a number of bioactive natural products, and its incorporation can be a key step in their total synthesis or the creation of simplified, more accessible analogues. researchgate.netrsc.orgacs.org

The ester and amine groups of the molecule provide two orthogonal points for chemical modification. The amine can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, reduced to an alcohol, or used in other standard transformations. This versatility allows chemists to use the compound as a central scaffold to which other functionalities can be appended, building molecular complexity in a controlled manner. acs.org

For example, the core structure can be elaborated through sequences involving olefination, cross-coupling reactions, or ring-forming reactions to construct polycyclic systems that mimic the core of complex natural products. acs.org The defined stereochemistry of the cyclobutane ring can be used to control the three-dimensional arrangement of substituents in the final molecule, which is crucial for achieving specific biological activities.

Role in the Generation of Chemical Libraries for Biological Screening

In drug discovery, the generation of chemical libraries containing diverse yet structurally related compounds is essential for identifying new lead molecules through high-throughput screening. This compound is an ideal starting material for creating such libraries due to its bifunctional nature and unique carbocyclic core.

The general strategy involves using the compound as a scaffold and systematically varying the substituents attached to its amino and carboxylate groups. This approach, known as diversity-oriented synthesis, allows for the rapid creation of hundreds or thousands of related compounds. For instance, a library can be constructed by reacting the amine group with a diverse set of carboxylic acids (or acyl chlorides) while reacting the ester group (after hydrolysis) with a diverse set of amines.

Table 1: Example of a Combinatorial Library Design Using a Cyclobutyl Scaffold

| Scaffold Component | Diversity Element 1 (at N-terminus) | Diversity Element 2 (at C-terminus) | Resulting Structure Class |

| 3-Amino-3-cyclobutylpropanoic acid core | Set of 50 different acylating agents | Set of 50 different amines | 2,500 unique diamides |

| 3-Amino-3-cyclobutylpropanoic acid core | Set of 30 different sulfonyl chlorides | Set of 30 different alcohols (esterification) | 900 unique sulfonamide-esters |

This modular approach enables the exploration of a significant chemical space around the rigid cyclobutane core. acs.org The resulting libraries consist of molecules that are sp³-rich and non-planar, characteristics that are increasingly recognized as favorable for successful drug candidates, a concept often referred to as "escaping flatland" in medicinal chemistry. researchgate.net

Design and Synthesis of Novel Scaffolds for Chemical Biology Research

A molecular scaffold is a core structure upon which functional groups can be systematically placed to probe biological systems. researchgate.netosti.gov The rigid, three-dimensional nature of the cyclobutane ring makes this compound and its derivatives excellent candidates for developing novel scaffolds. researchgate.netnih.gov These scaffolds can be used to present pharmacophoric elements—the essential features responsible for a drug's biological activity—in precise spatial orientations. nih.gov

Synthetic strategies often involve transforming the initial amino acid ester into a more complex, often polycyclic, framework. acs.org For instance, intramolecular reactions can be designed to form bicyclic or spirocyclic systems containing the original cyclobutane ring. These novel scaffolds can then be functionalized to create tools for chemical biology, such as molecular probes, affinity reagents, or inhibitors of protein-protein interactions. rsc.org The defined geometry of the cyclobutane scaffold allows for a systematic investigation of how the spatial arrangement of functional groups affects binding to a target protein. nih.govnih.gov

Development of Prodrugs and Chemical Delivery Systems (focused on chemical design principles)

The chemical design of prodrugs often involves temporarily masking a key functional group of a drug to improve properties like solubility, stability, or membrane permeability. nih.govnih.gov The primary amine of this compound or its derivatives can be a target for such modifications.

From a chemical design perspective, the amine can be converted into a carbamate, an amide, or an N-Mannich base. These linkages are designed to be stable in the gastrointestinal tract but are cleaved in vivo by specific enzymes (e.g., esterases, amidases) or by chemical hydrolysis to release the active parent drug. nih.gov

For example, a common prodrug strategy for an amine is to couple it with a promoiety that contains an ester. Once in the body, an esterase enzyme cleaves the ester, triggering an electronic cascade (e.g., via a "trimethyl lock" system) that results in the cleavage of the bond masking the amine, thereby releasing the active compound. nih.gov The cyclobutyl group itself would serve as a stable, conformationally-defined part of the active drug, while the prodrug moiety is designed for controlled release. The principle is to create a derivative that overcomes a specific chemical or pharmacokinetic barrier without altering the core pharmacophore of the final active molecule. nih.govnih.gov

Derivatization and Structure Reactivity Relationships

Systematic Exploration of Substituent Effects on Reactivity and Selectivity

The introduction of substituents onto the cyclobutane (B1203170) ring can systematically alter the electronic and steric environment of the molecule, thereby influencing the reactivity of the adjacent amino and ester groups. For instance, the placement of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the cyclobutane ring can modulate the basicity (pKa) of the amino group.

Studies on related structures show that the cyclobutane ring can transmit electronic effects through π-conjugation, although less effectively than a double bond. researchgate.net For example, a phenyl group substituted onto the cyclobutane ring can influence the acidity of a carboxylic acid on the same ring, with the effect being about 18% as effective as in cinnamic acids. researchgate.net This suggests that substituents on the cyclobutyl moiety of Methyl 3-amino-3-cyclobutylpropanoate would likewise impact the nucleophilicity of the amine and the electrophilicity of the ester's carbonyl carbon.

Table 1: Predicted Substituent Effects on Molecular Properties

| Substituent (on Cyclobutyl Ring) | Predicted Effect on Amino Group pKa | Predicted Effect on Ester Hydrolysis Rate | Rationale |

|---|---|---|---|

| Nitro (-NO₂) | Decrease | Increase | Strong electron-withdrawing group; reduces electron density on nitrogen and increases electrophilicity of the ester carbonyl. |

| Methyl (-CH₃) | Increase | Decrease | Electron-donating group; increases electron density on nitrogen and slightly reduces the electrophilicity of the ester carbonyl. |

| Fluoro (-F) | Decrease | Increase | Inductive electron-withdrawing effect; decreases amine basicity and increases carbonyl electrophilicity. |

This table presents predicted effects based on established principles of physical organic chemistry.

Modification of the Cyclobutyl Moiety: Ring Size, Substitution, and Stereochemistry

The cyclobutane ring is a key structural feature, imparting a degree of conformational rigidity and a unique three-dimensional shape. nih.gov Its high ring strain (approximately 26.3 kcal/mol) influences its chemical behavior and that of its derivatives. nih.govmasterorganicchemistry.com

Ring Size: Altering the ring size to cyclopropane (B1198618) or cyclopentane (B165970) significantly changes the molecule's geometry and strain energy. Cyclopropanes are more strained, while cyclopentanes are less so. nih.gov In medicinal chemistry, such modifications are used to optimize the spatial arrangement of functional groups to better fit a biological target. For instance, replacing a larger ring with a cyclobutane can improve metabolic stability or act as an isostere for an aryl group. nih.gov

Substitution: Placing substituents directly on the cyclobutyl ring can serve multiple purposes. It can block sites of metabolic attack, enhance binding interactions in a hydrophobic pocket, or fine-tune the molecule's lipophilicity. nih.govcalstate.edu The puckered conformation of cyclobutane allows for substituents to occupy pseudo-axial or pseudo-equatorial positions, which can be leveraged in rational drug design. nih.gov

Variation of the Amino Functionality: Secondary and Tertiary Amines, Amide Formation

The primary amino group is a versatile handle for derivatization, allowing for the synthesis of secondary and tertiary amines, as well as amides.

Secondary and Tertiary Amines: The conversion of the primary amine of this compound to secondary or tertiary amines can be achieved through several standard methods. One common approach is N-alkylation via nucleophilic substitution with alkyl halides. wikipedia.orgncert.nic.in However, this method can suffer from a lack of selectivity, often yielding a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts, because the product amine can compete with the starting material for the alkylating agent. wikipedia.orgncert.nic.inlibretexts.org To achieve mono-alkylation, reductive amination is often a more controlled alternative. This involves reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced using a reducing agent like sodium borohydride (B1222165) to yield the secondary amine. nih.gov Repeating this process can yield a tertiary amine.

Amide Formation: The amino group readily reacts with carboxylic acids or their activated derivatives (like acyl chlorides or anhydrides) to form a stable amide bond. ncert.nic.inresearchgate.netstudymind.co.uk This reaction, known as acylation, is one of the most frequently used reactions in medicinal chemistry. researchgate.nethepatochem.com To facilitate the coupling, especially with sterically hindered partners, a wide array of coupling reagents has been developed. hepatochem.combachem.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU). hepatochem.compeptide.com The choice of reagent and conditions can be critical to avoid side reactions and prevent racemization at the chiral center. peptide.com

Table 2: Selected Methods for Amino Group Derivatization

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base | Secondary/Tertiary Amine | Can lead to over-alkylation. wikipedia.orglibretexts.org |

| Reductive Amination | Aldehyde/Ketone, NaBH₄ or NaBH(OAc)₃ | Secondary/Tertiary Amine | Generally provides better control over the degree of alkylation. nih.gov |

| Acylation (Amide Formation) | R-COOH + Coupling Reagent (e.g., HATU, DIC) | Amide | Widely used in peptide synthesis and medicinal chemistry. hepatochem.combachem.com |

Ester Modifications: Homologation and Replacement with Bioisosteric Groups

The methyl ester functionality is another key site for structural modification, allowing for changes in chain length, stability, and electronic properties.

Homologation: Ester homologation refers to the extension of the carbon chain. A notable method for achieving this with amino esters is the Kowalski ester homologation. organic-chemistry.orgacs.orgacs.org This procedure converts an ester into its next higher homologue (e.g., adding a -CH₂- group) and provides an alternative to the traditional Arndt-Eistert synthesis, avoiding the use of hazardous reagents like diazomethane. acs.orgacs.org Applying this to this compound would yield Methyl 4-amino-4-cyclobutylbutanoate, altering the spacing between the functional groups.

Bioisosteric Groups: In drug design, replacing a functional group with another that has similar physical or chemical properties to enhance biological performance is a common strategy known as bioisosteric replacement. acs.orgdrughunter.com The ester group in this compound is often targeted for replacement to improve metabolic stability, as esters can be readily hydrolyzed by esterase enzymes in vivo. nih.govcambridgemedchemconsulting.com Common bioisosteres for esters include various five-membered heterocyclic rings such as 1,3,4-oxadiazoles, 1,2,4-oxadiazoles, and 1,2,3-triazoles. nih.govcambridgemedchemconsulting.com These groups can mimic the hydrogen bonding capabilities and geometry of the ester while being more resistant to hydrolysis. cambridgemedchemconsulting.com

Table 3: Common Bioisosteric Replacements for the Ester Group

| Original Group | Bioisosteric Replacement | Potential Advantages |

|---|---|---|

| Ester (-COOR) | Amide (-CONHR) | Increased metabolic stability, additional H-bond donor. nih.gov |

| Ester (-COOR) | 1,3,4-Oxadiazole | Increased metabolic stability, mimics H-bond acceptor properties. cambridgemedchemconsulting.com |

| Ester (-COOR) | Tetrazole | Acts as a carboxylic acid mimic, metabolically stable. nih.gov |

Influence of Stereochemistry on Derivative Properties and Synthetic Utility

This compound contains a stereocenter at the C3 position (the carbon atom bonded to both the amino and cyclobutyl groups). This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 3-amino-3-cyclobutylpropanoate and (S)-Methyl 3-amino-3-cyclobutylpropanoate. Furthermore, if the cyclobutane ring itself is substituted, additional stereocenters can arise, leading to diastereomers (e.g., cis and trans isomers).

The stereochemistry of a molecule is critical as it dictates its three-dimensional shape, which in turn governs its interactions with other chiral molecules, such as enzymes and receptors in the body. researchgate.net It is a well-established principle that different enantiomers of a drug can have vastly different pharmacological activities, with one enantiomer being active while the other may be inactive or even cause adverse effects.

Studies on chiral cyclobutane β-amino acid-based molecules have demonstrated the profound influence of stereochemistry. researchgate.net For example, in a study of diastereomeric amphiphiles, the cis and trans isomers showed different physicochemical behaviors, including pKa and conductivity, and formed micelles with different structural parameters. acs.org In another case, the relative stereochemistry of cyclobutane-based surfactants dictated their ability to recognize and interact with other chiral molecules. researchgate.net This highlights that controlling the stereochemistry during the synthesis of derivatives of this compound is paramount for obtaining compounds with predictable and optimized properties for any given application. calstate.edu

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing emphasis on environmental stewardship is driving the development of sustainable and green synthetic methodologies. For Methyl 3-amino-3-cyclobutylpropanoate, future research will likely pivot from traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste, towards more eco-friendly alternatives. rsc.orgillinois.edu Key areas of exploration will include the use of renewable feedstocks and the implementation of catalytic processes that operate under milder conditions. rsc.org

One promising approach is the direct hydrative amination of alkynes, which offers a metal-free and atom-economical route to α-amino acid derivatives and could be adapted for β-amino analogues. nih.gov Furthermore, the principles of green chemistry, such as microwave-assisted synthesis, have already been successfully applied to the production of poly(β-amino esters), suggesting a viable path for the synthesis of their monomeric precursors like this compound. rsc.orgrsc.org The development of chemocatalytic methods to produce amino acids from biomass also presents a long-term, highly sustainable vision for the production of this and related compounds. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a significant trend in modern chemical synthesis, offering improved safety, efficiency, and scalability. The integration of the synthesis of this compound with flow chemistry platforms is a foreseeable and advantageous progression. Continuous-flow processes have been successfully developed for the synthesis of β-amino acids and their esters, demonstrating the feasibility of this technology for the target molecule. rsc.orgmdpi.com These systems allow for precise control over reaction parameters, which can lead to higher yields and purities.

Automated synthesis platforms, which combine robotics with flow chemistry, will likely play a crucial role in the rapid generation of libraries of derivatives of this compound. This technology is particularly beneficial for exploring structure-activity relationships in drug discovery and for optimizing the properties of new materials. The ability to perform heated reactions in flow can also help to overcome challenges associated with sterically hindered couplings or to prevent aggregation, which can be pertinent in the derivatization of this compound. vapourtec.com

Application in Supramolecular Chemistry and Material Science

The rigid and puckered conformation of the cyclobutane (B1203170) ring, a key feature of this compound, makes it an attractive building block for supramolecular chemistry and material science. nih.gov The defined stereochemistry of the cyclobutane scaffold can be exploited to control the self-assembly of molecules into well-ordered, functional architectures. nih.gov Research has shown that the cis/trans stereochemistry of cyclobutane β-amino acids significantly influences their aggregation behavior and chiral recognition capabilities. nih.gov This suggests that derivatives of this compound could be designed as novel amphiphiles for the creation of new soft materials with tunable properties. nih.gov

In material science, the incorporation of the cyclobutane motif into polymers is an area of growing interest. nih.gov Poly(β-amino esters) (PBAEs), which can be synthesized from monomers structurally related to this compound, are a class of biodegradable polymers with applications in gene delivery and as drug delivery systems. nih.govresearchgate.netacs.orgfrontiersin.orgnottingham.ac.ukresearchgate.net The cyclobutane unit within the polymer backbone could impart unique thermal and mechanical properties. Furthermore, the inherent strain of the cyclobutane ring can be harnessed in the design of stress-responsive polymers or mechanophores, where mechanical force can induce a chemical transformation, such as ring-opening. duke.eduacs.orgresearchgate.net

Exploration of Novel Catalytic Systems for Derivatization

The development of novel catalytic systems is paramount for the selective and efficient derivatization of this compound. C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new chemical bonds, thus streamlining synthetic routes. youtube.com The application of C-H functionalization logic to the cyclobutane ring of the target molecule could provide access to a wide array of novel derivatives that would be difficult to synthesize using traditional methods. acs.orgacs.orgnih.gov

Rhodium(II)-catalyzed C-H functionalization has been shown to be effective for the regio- and stereoselective modification of cyclobutanes. nih.gov By carefully selecting the catalyst, it is possible to control which C-H bond in the cyclobutane ring is functionalized, opening up new avenues for creating diverse molecular architectures. nih.gov Additionally, photoredox catalysis offers a mild and efficient way to promote the cleavage and functionalization of the cyclobutane ring, as demonstrated in the [4+2] annulation reactions of cyclobutylanilines. nih.gov The exploration of these and other novel catalytic systems will undoubtedly expand the synthetic utility of this compound.

Advanced Mechanistic Studies of its Chemical Transformations

A deeper understanding of the mechanisms underlying the chemical transformations of this compound is crucial for the rational design of new reactions and applications. The inherent ring strain of the cyclobutane moiety, calculated to be around 26.3 kcal/mol, significantly influences its reactivity. masterorganicchemistry.commasterorganicchemistry.com This strain energy can act as a driving force for ring-opening reactions, which can proceed through various pathways depending on the reaction conditions and the nature of the substituents. nih.govnih.govelsevierpure.comresearchgate.net

Computational chemistry, using methods such as Density Functional Theory (DFT) and high-level quantum chemical calculations, will be an indispensable tool for elucidating reaction mechanisms. arxiv.orgnumberanalytics.comgcsu.edu These theoretical studies can provide valuable insights into the energetics of different reaction pathways, the structures of transition states, and the factors that control regioselectivity and stereoselectivity. For instance, computational studies have been employed to investigate the ring-opening of cycloalkanes and to understand the mechanism of asymmetric alkylation of amino ester enolates. arxiv.orgnih.gov Similar advanced mechanistic studies on this compound will pave the way for a more profound comprehension and exploitation of its chemical behavior.

Interactive Data Table: Comparison of Synthetic Methodologies for β-Amino Esters

| Methodology | Key Features | Potential Advantages for this compound | Potential Challenges |

| Traditional Batch Synthesis | Multi-step, often requires protecting groups. | Well-established protocols. | Can be inefficient, may use hazardous reagents, generates waste. |

| Green Chemistry Approaches | Use of renewable feedstocks, safer solvents, and energy-efficient methods (e.g., microwave). rsc.orgrsc.org | Reduced environmental impact, potentially lower costs. | Catalyst development, optimization of reaction conditions. |

| Flow Chemistry | Continuous processing, precise control over reaction parameters. rsc.orgmdpi.com | Improved yield and purity, enhanced safety, scalability. | Initial setup cost, potential for clogging with solid byproducts. |

| Automated Synthesis | Robotic handling and parallel synthesis. | High-throughput screening of derivatives, rapid optimization. | Requires specialized equipment and programming expertise. |

Interactive Data Table: Potential Applications and Relevant Properties

| Field of Application | Key Structural Feature | Relevant Properties | Future Research Focus |

| Supramolecular Chemistry | Rigid cyclobutane scaffold, stereoisomerism. nih.gov | Controlled self-assembly, chiral recognition. nih.gov | Design of novel amphiphiles and functional materials. |

| Material Science (Polymers) | Cyclobutane ring, β-amino ester functionality. | Biodegradability, pH-responsiveness, unique mechanical properties. nih.govresearchgate.net | Development of novel poly(β-amino esters) and stress-responsive materials. duke.eduacs.org |

| Medicinal Chemistry | Unique 3D structure, potential for diverse derivatization. nih.gov | Interaction with biological targets. | Synthesis and screening of derivative libraries for biological activity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.